N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide
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Overview
Description
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide is an organic compound with the molecular formula C10H8N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide typically involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride to form the intermediate 2-acetamido-5-nitrobenzoic acid. This intermediate is then cyclized to form the oxazole ring, followed by reduction of the nitro group to an amine. The final step involves the reaction of the amine with acryloyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: This compound shares the oxazole ring structure but has a boronic acid group instead of an acrylamide moiety.
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide: This compound has a cyclopropane ring instead of the acrylamide moiety.
Uniqueness
N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide is unique due to its combination of the oxazole ring and the acrylamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c1-2-9(13)11-6-3-4-8-7(5-6)12-10(14)15-8/h2-5H,1H2,(H,11,13)(H,12,14) |
InChI Key |
GOPRHNWRLWMWGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
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